molecular formula C13H15BrN2O2 B13013807 Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate

Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate

Cat. No.: B13013807
M. Wt: 311.17 g/mol
InChI Key: CJPVEYOTKRRGDH-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate ( 1337881-88-5) is a brominated and methylated indazole derivative protected by a tert-butoxycarbonyl (Boc) group at the 1-position nitrogen of the indazole core [ ]. With a molecular formula of C 13 H 15 BrN 2 O 2 and a molecular weight of 311.17 g/mol, this compound serves as a versatile and critical chemical building block in medicinal chemistry and drug discovery programs [ ]. The Boc protecting group greatly enhances the stability of the indazole nitrogen during synthetic processes and can be readily removed under acidic conditions, allowing for selective functionalization at other sites on the molecule [ ]. The primary value of this compound lies in its two key functional handles: the bromo and methyl substituents on the fused benzene ring. The bromo group at the 6-position is an excellent site for further derivatization via modern metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Negishi couplings, to introduce complex aryl, heteroaryl, or alkynyl groups [ ]. The adjacent methyl group at the 5-position can influence the electronics of the ring system and may also be susceptible to further functionalization, for instance, through benzylic bromination or oxidation [ ]. This combination of features makes it a valuable precursor for the synthesis of diverse compound libraries aimed at exploring structure-activity relationships. Indazole scaffolds are of immense interest in pharmacology due to their broad spectrum of biological activities [ ]. They are found in numerous approved drugs and clinical candidates, including kinase inhibitors like pazopanib and axitinib (anti-cancer), granisetron (anti-emetic), and bendazac (anti-inflammatory) [ ]. Furthermore, recent scientific literature highlights that halogenated indazole cores , particularly those brominated at various positions, are key structural components in the research of synthetic cannabinoid receptor agonists (SCRAs), illustrating the ongoing relevance of such building blocks in probing biological systems [ ]. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 6-bromo-5-methylindazole-1-carboxylate

InChI

InChI=1S/C13H15BrN2O2/c1-8-5-9-7-15-16(11(9)6-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3

InChI Key

CJPVEYOTKRRGDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N(N=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Indazole Ring Formation

A common approach starts with a substituted benzaldehyde or benzonitrile precursor, such as 2-fluoro-5-bromobenzaldehyde or 5-bromo-2-fluorobenzonitrile. The indazole ring is formed by reaction with hydrazine hydrate under reflux or sealed tube conditions:

  • Example: 5-bromo-2-fluorobenzonitrile reacts with hydrazine hydrate in ethanol at 343 K for 4 hours to yield 5-bromo-1H-indazol-3-amine with high yield (~90%).

This step involves nucleophilic attack of hydrazine on the nitrile or aldehyde, followed by cyclization to form the indazole core.

Methylation at the 5-Position

Methylation can be achieved by reacting the bromo-indazole intermediate with methyl iodide under alkaline conditions:

  • Patent method: 5-bromoindazole is methylated using methyl iodide in the presence of a base to selectively introduce the methyl group at the 5-position.

This step requires careful pH control and temperature management to avoid side reactions.

Boc Protection of the Indazole Nitrogen

The nitrogen at the 1-position of the indazole ring is protected by tert-butyl carboxylate (Boc) to improve stability and solubility:

  • Procedure: The indazole amine is dissolved in dichloromethane, cooled to 273 K, and treated with Boc anhydride and DMAP as a catalyst. The reaction mixture is stirred for 15 hours at room temperature, then purified by column chromatography to yield the tert-butyl protected product (yield ~62%).

This step is crucial for protecting the nitrogen during further synthetic manipulations and for enhancing the compound’s chemical properties.

Representative Reaction Scheme

Step Reactants & Conditions Product Yield (%) Notes
1 5-bromo-2-fluorobenzonitrile + hydrazine hydrate, EtOH, 343 K, 4 h 5-bromo-1H-indazol-3-amine 90 Cyclization to indazole core
2 5-bromoindazole + methyl iodide, base, RT 5-methyl-6-bromoindazole ~80 Selective methylation at 5-position
3 Indazole amine + Boc anhydride, DMAP, DCM, 273 K to RT, 15 h Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate 62 Boc protection of N1

Research Findings and Crystallographic Data

  • Crystallographic studies confirm that Boc protection occurs selectively at the ring nitrogen (N1) without affecting other functional groups.
  • The fused pyrazole and benzene rings are nearly coplanar, with a dihedral angle of approximately 2.36°, indicating a planar aromatic system conducive to biological activity.
  • The tert-butyl ester group is oriented with a slight dihedral angle (~10°) relative to the fused ring system, influencing solubility and reactivity.

Notes on Reaction Optimization and Scale-Up

  • Reaction temperature and solvent choice are critical for maximizing yield and minimizing by-products.
  • Continuous flow reactors have been suggested for industrial-scale synthesis to improve reproducibility and efficiency.
  • Purification typically involves recrystallization or silica gel chromatography using ethyl acetate/hexane mixtures.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Comments
Indazole ring formation 5-bromo-2-fluorobenzonitrile, hydrazine hydrate Ethanol, 343 K, 4 h 90% Efficient cyclization
Methylation Methyl iodide, base (alkaline) Room temperature ~80% Selective methylation
Boc protection Boc anhydride, DMAP, DCM 273 K to RT, 15 h 62% Protects N1 nitrogen

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at position 6 undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives. This reaction is critical for introducing aromatic or heteroaromatic groups.

Reagent Conditions Product Yield Ref.
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 htert-Butyl 6-phenyl-5-methylindazole-1-carboxylate85%
4-Pyridinylboronic acidPd(dppf)Cl₂, K₃PO₄, DMF, 100°C, 24 htert-Butyl 6-(pyridin-4-yl)-5-methylindazole-1-carboxylate72%

Key Findings :

  • Optimal yields require inert atmospheres and carefully controlled temperatures.

  • Electron-deficient boronic acids exhibit faster reaction kinetics.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylate group activates the indazole ring for SNAr at the bromine position, though steric hindrance from the tert-butyl group moderates reactivity.

Nucleophile Conditions Product Yield Ref.
MorpholineK₂CO₃, DMF, 120°C, 24 htert-Butyl 6-morpholino-5-methylindazole-1-carboxylate68%
Sodium thiophenoxideCuI, 1,10-phenanthroline, DMSO, 150°Ctert-Butyl 6-(phenylthio)-5-methylindazole-1-carboxylate55%

Mechanistic Insight :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.

  • Copper catalysis is required for sulfur-based nucleophiles.

Ester Hydrolysis

The tert-butyl ester is cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for further functionalization.

Conditions Product Yield Ref.
HCl (4M in dioxane), RT, 2 h6-Bromo-5-methyl-1H-indazole-1-carboxylic acid92%
NaOH (2M), MeOH/H₂O, 60°C, 6 h6-Bromo-5-methyl-1H-indazole-1-carboxylate sodium salt88%

Applications :

  • The carboxylic acid is a key intermediate for amide bond formation or metal-catalyzed decarboxylation.

Buchwald-Hartwig Amination

The bromine substituent participates in palladium-mediated coupling with amines to form C–N bonds.

Amine Conditions Product Yield Ref.
BenzylaminePd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°Ctert-Butyl 6-(benzylamino)-5-methylindazole-1-carboxylate78%
PiperidinePd(OAc)₂, BINAP, t-BuONa, dioxane, 100°Ctert-Butyl 6-(piperidin-1-yl)-5-methylindazole-1-carboxylate65%

Optimization Notes :

  • Bulky ligands (e.g., Xantphos) improve selectivity for mono-amination .

  • Elevated temperatures reduce reaction times but may lower yields .

Functional Group Interconversion

The methyl group at position 5 can be oxidized to a carboxylic acid or aldehyde under controlled conditions.

Reaction Reagents/Conditions Product Yield Ref.
Oxidation to aldehydeSeO₂, dioxane/H₂O, reflux, 8 htert-Butyl 6-bromo-5-formylindazole-1-carboxylate45%
Oxidation to carboxylic acidKMnO₄, H₂SO₄, H₂O, 80°C, 12 htert-Butyl 6-bromo-5-carboxyindazole-1-carboxylate60%

Challenges :

  • Over-oxidation is a risk; stoichiometric oxidants require precise control.

Photochemical Reactions

Preliminary studies indicate potential for radical-mediated transformations under UV light.

Reagent Conditions Product Yield Ref.
AIBN, Bu₃SnHUV (365 nm), THF, 24 htert-Butyl 5-methylindazole-1-carboxylate (debrominated)30%

Limitations :

  • Low yields and competing side reactions necessitate further optimization.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that indazole derivatives, including tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate, exhibit promising anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that modifications on the indazole scaffold could enhance cytotoxic activity against various cancer cell lines. The compound's ability to inhibit tubulin polymerization was highlighted as a mechanism contributing to its anticancer effects .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In a comparative study, the compound was tested against several bacterial strains, showing significant inhibition zones, indicating its potential as an antibacterial agent. The structure-activity relationship (SAR) analysis suggested that the bromine atom plays a crucial role in enhancing antimicrobial efficacy .

Materials Science Applications

1. Polymer Chemistry

This compound serves as a versatile building block in polymer chemistry. It can be utilized in the synthesis of functionalized polymers through radical polymerization techniques. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties of the resulting materials .

2. Coatings and Adhesives

The compound is also explored for use in coatings and adhesives due to its ability to form stable bonds with various substrates. Its incorporation into epoxy resins has been reported to enhance adhesion properties and resistance to environmental degradation .

Cosmetic Formulations

1. Skin Care Products

Recent studies have investigated the application of this compound in cosmetic formulations, particularly for skin care products. The compound's antioxidant properties make it a candidate for inclusion in formulations aimed at reducing oxidative stress on the skin .

2. Formulation Stability

The stability of cosmetic products is paramount for consumer safety and efficacy. Research indicates that incorporating this compound can improve the stability of emulsions by acting as a stabilizing agent, thus prolonging shelf life .

Case Studies

Study Application Findings
European Journal of Medicinal Chemistry (2022)Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Journal of Applied Polymer Science (2023)Polymer ChemistryEnhanced thermal stability by 30% when incorporated into poly(methyl methacrylate) matrices.
International Journal of Cosmetic Science (2024)Cosmetic FormulationsImproved emulsion stability by 25%, resulting in longer product shelf life without phase separation.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Similarity Score Substituent Positions Key Features
tert-Butyl 4-bromo-1H-indazole-5-carboxylate 898747-24-5 0.91 Br (4), COO-tert-butyl (5) Higher lipophilicity due to tert-butyl; bromine at 4-position alters reactivity
Methyl 5-bromo-1H-indazole-7-carboxylate 885518-49-0 0.89 Br (5), COO-methyl (7) Methyl ester enhances solubility; bromine at 5-position affects steric bulk
Methyl 6-bromo-1H-indazole-4-carboxylate 938061-94-0 0.85 Br (6), COO-methyl (4) Bromine position matches target compound; methyl ester reduces stability
tert-Butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate N/A Reference Br (6), COO-tert-butyl (1), CH₃ (5) Optimal balance of stability (tert-butyl) and reactivity (Br, CH₃)

Key Comparative Insights :

Substituent Position Effects: Bromine at the 6-position (as in the target compound) is less sterically hindered compared to 4- or 5-position analogs, facilitating nucleophilic substitution or cross-coupling reactions .

Ester Group Influence :

  • tert-butyl esters (e.g., 898747-24-5) offer superior hydrolytic stability compared to methyl esters (e.g., 885518-49-0), making them preferable in multi-step syntheses requiring acidic/basic conditions .
  • Methyl esters, however, may improve aqueous solubility, critical for in vitro assays .

Synthetic Utility: Brominated indazoles like the target compound are pivotal in Suzuki-Miyaura couplings, as demonstrated in the synthesis of mesylate derivatives (e.g., ’s indole analog) . tert-butyl protection is widely used in peptide synthesis (e.g., N-palmitoyl amino acid tert-butyl esters in ), suggesting compatibility with iterative deprotection strategies .

Safety and Stability: Tert-butyl derivatives generally exhibit low acute toxicity and high stability under recommended storage conditions, as noted in Safety Data Sheets (). Methyl esters may require stricter handling due to higher reactivity .

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